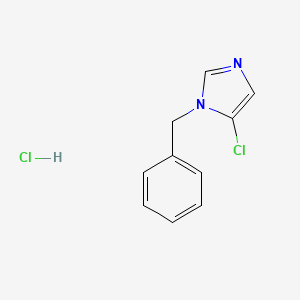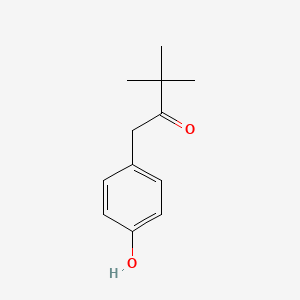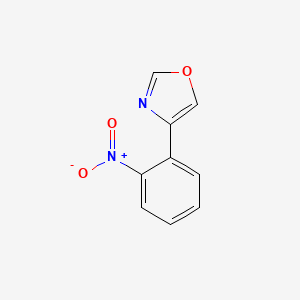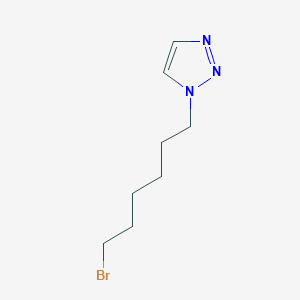
N-(3-Bromo-5-chloropyridin-2-yl)-N-(4-methylbenzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Bromo-5-cloropiridin-2-il)-N-(4-metilbencil)acetamida es un compuesto orgánico que pertenece a la clase de las acetamidas. Este compuesto se caracteriza por la presencia de un anillo de piridina sustituido con átomos de bromo y cloro, así como un grupo bencilo unido al átomo de nitrógeno.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(3-Bromo-5-cloropiridin-2-il)-N-(4-metilbencil)acetamida normalmente implica los siguientes pasos:
Materiales de partida: La síntesis comienza con 3-bromo-5-cloropiridina y 4-metilbencilamina como los principales materiales de partida.
Reacción de acilación: La 3-bromo-5-cloropiridina se somete a una reacción de acilación con anhídrido acético para formar el intermedio de acetamida correspondiente.
N-Alquilación: El intermedio de acetamida se hace reaccionar entonces con 4-metilbencilamina en condiciones adecuadas para producir N-(3-Bromo-5-cloropiridin-2-il)-N-(4-metilbencil)acetamida.
Métodos de producción industrial
En un entorno industrial, la producción de N-(3-Bromo-5-cloropiridin-2-il)-N-(4-metilbencil)acetamida puede implicar condiciones de reacción optimizadas, como:
Catalizadores: Uso de catalizadores para aumentar las velocidades de reacción y los rendimientos.
Temperatura y presión: Condiciones controladas de temperatura y presión para garantizar una síntesis eficiente.
Purificación: Técnicas como la recristalización o la cromatografía para purificar el producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(3-Bromo-5-cloropiridin-2-il)-N-(4-metilbencil)acetamida puede sufrir diversas reacciones químicas, incluyendo:
Reacciones de sustitución: Los átomos de bromo y cloro en el anillo de piridina pueden ser sustituidos por otros grupos funcionales.
Oxidación y reducción: El compuesto puede sufrir reacciones de oxidación y reducción, lo que lleva a la formación de diferentes derivados.
Reactivos y condiciones comunes
Reacciones de sustitución: Los reactivos comunes incluyen nucleófilos como aminas, tioles o alcóxidos.
Oxidación: Reactivos como el permanganato de potasio o el trióxido de cromo pueden utilizarse para la oxidación.
Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se utilizan comúnmente.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo:
Sustitución: Derivados de piridina sustituidos.
Oxidación: Derivados de acetamida oxidados.
Reducción: Derivados de acetamida reducidos.
Aplicaciones Científicas De Investigación
N-(3-Bromo-5-cloropiridin-2-il)-N-(4-metilbencil)acetamida tiene varias aplicaciones de investigación científica, incluyendo:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por sus potenciales actividades biológicas, como propiedades antimicrobianas o anticancerígenas.
Medicina: Explorado como un potencial compuesto líder para el desarrollo de fármacos.
Industria: Utilizado en el desarrollo de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de N-(3-Bromo-5-cloropiridin-2-il)-N-(4-metilbencil)acetamida implica su interacción con dianas moleculares específicas. Estas pueden incluir:
Enzimas: Inhibición o activación de enzimas implicadas en diversas vías bioquímicas.
Receptores: Unión a receptores en la superficie celular, lo que lleva a la modulación de las vías de señalización celular.
ADN/ARN: Interacción con material genético, potencialmente afectando la expresión génica.
Comparación Con Compuestos Similares
Compuestos similares
N-(3-Bromo-5-cloropiridin-2-il)-N-bencilacetámide: Carece del grupo metilo en el anillo bencílico.
N-(3-Bromo-5-cloropiridin-2-il)-N-(4-metoxibencil)acetamida: Contiene un grupo metoxi en lugar de un grupo metilo en el anillo bencílico.
N-(3-Bromo-5-cloropiridin-2-il)-N-(4-fluorobencil)acetamida: Contiene un átomo de flúor en lugar de un grupo metilo en el anillo bencílico.
Singularidad
N-(3-Bromo-5-cloropiridin-2-il)-N-(4-metilbencil)acetamida es única debido a la combinación específica de sustituyentes en los anillos de piridina y bencilo. Esta estructura única puede conferir propiedades químicas y biológicas distintas, lo que la convierte en un compuesto valioso para la investigación y el desarrollo.
Propiedades
Fórmula molecular |
C15H14BrClN2O |
|---|---|
Peso molecular |
353.64 g/mol |
Nombre IUPAC |
N-(3-bromo-5-chloropyridin-2-yl)-N-[(4-methylphenyl)methyl]acetamide |
InChI |
InChI=1S/C15H14BrClN2O/c1-10-3-5-12(6-4-10)9-19(11(2)20)15-14(16)7-13(17)8-18-15/h3-8H,9H2,1-2H3 |
Clave InChI |
XEIHJXGWUKPXNS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CN(C2=C(C=C(C=N2)Cl)Br)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B11925706.png)








![6-Chloro-1,4-dioxaspiro[4.4]nonane](/img/structure/B11925760.png)

